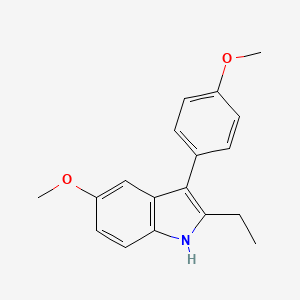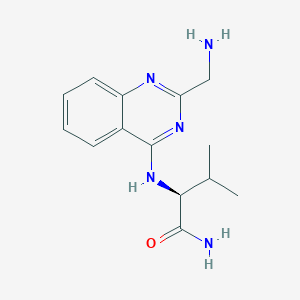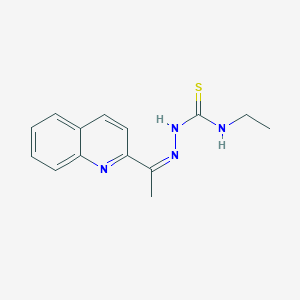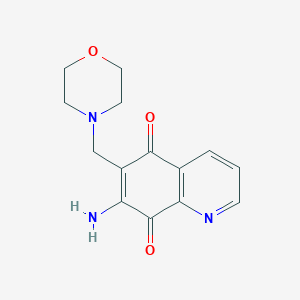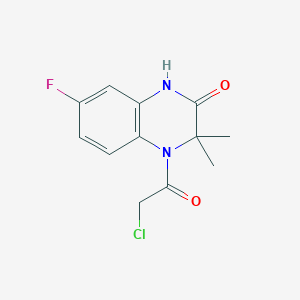
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloracetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon ist eine heterocyclische Verbindung, die zur Chinoxalinon-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chloracetylgruppe, eines Fluoratoms und eines Dihydrochinoxalinon-Kerns aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Chloracetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon erfolgt typischerweise durch Reaktion von 7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon mit Chloracetylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan oder Chloroform und werden bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann die Reinigung des Endprodukts durch Kristallisations- oder Chromatographietechniken erfolgen, um eine hohe Reinheit zu gewährleisten, die für industrielle Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Chloracetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Chloracetylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkohole ersetzt werden.
Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Cyclisierung: Die Verbindung kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Amine, Thiole oder Alkohole in Gegenwart einer Base (z. B. Natriumhydroxid oder Kaliumcarbonat).
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Cyclisierung: Katalysatoren wie Säuren oder Basen, um den Cyclisierungsprozess zu erleichtern.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Bildung von substituierten Chinoxalinonderivaten.
Oxidation: Bildung von Chinoxalinderivaten.
Reduktion: Bildung von Alkoholderivaten.
Cyclisierung: Bildung von polycyclischen Heterocyclen.
Wissenschaftliche Forschungsanwendungen
4-(Chloracetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, darunter antimikrobielle und Antikrebsmittel.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaften: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Fluoreszenz oder Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von 4-(Chloracetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chloracetylgruppe kann kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen bilden, was zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führt. Das Fluoratom kann die Bindungsaffinität der Verbindung zu ihren Zielstrukturen erhöhen und so ihre Wirksamkeit steigern .
Wirkmechanismus
The mechanism of action of 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Chloracetyl)-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon: Fehlt das Fluoratom, was seine Wirksamkeit möglicherweise verringert.
7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon: Fehlt die Chloracetylgruppe, was seine Reaktivität beeinflussen kann.
4-(Bromacetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon: Ähnliche Struktur, jedoch mit einer Bromacetylgruppe anstelle einer Chloracetylgruppe, was seine Reaktivität und biologische Aktivität verändern kann.
Einzigartigkeit
4-(Chloracetyl)-7-Fluor-3,4-dihydro-3,3-dimethyl-2(1H)-chinoxalinon ist aufgrund des Vorhandenseins sowohl der Chloracetyl- als auch der Fluorsubstituenten einzigartig, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C12H12ClFN2O2 |
|---|---|
Molekulargewicht |
270.69 g/mol |
IUPAC-Name |
4-(2-chloroacetyl)-7-fluoro-3,3-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12ClFN2O2/c1-12(2)11(18)15-8-5-7(14)3-4-9(8)16(12)10(17)6-13/h3-5H,6H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
PGNMEEVIBHPLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC2=C(N1C(=O)CCl)C=CC(=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


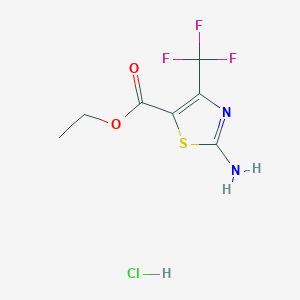
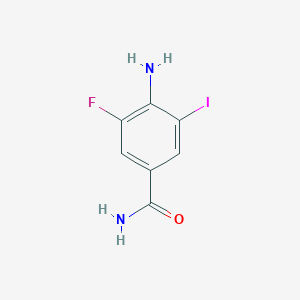
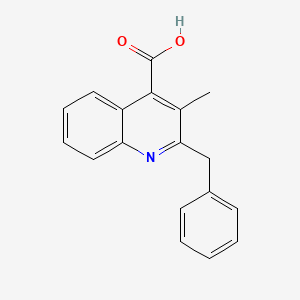

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
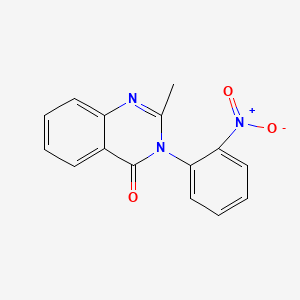
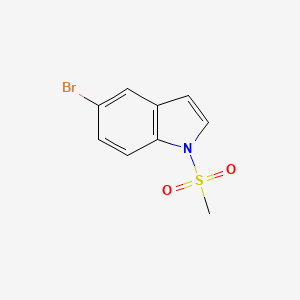
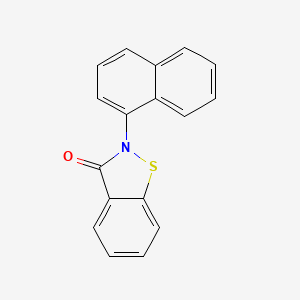
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
